molecular formula C17H13NO3S B12152646 5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B12152646
M. Wt: 311.4 g/mol
InChI Key: RZPOKYDFZIINOR-PTNGSMBKSA-N
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Description

5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
  • 5-[(2-Chlorophenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
  • 5-[(2-Hydroxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione

Uniqueness

5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the methoxy group at the 2-position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications .

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H13NO3S/c1-21-14-10-6-5-7-12(14)11-15-16(19)18(17(20)22-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11-

InChI Key

RZPOKYDFZIINOR-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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